(5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one
Description
(5R)-N-(tert-Butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one is a chiral oxazinone derivative with a tert-butoxycarbonyl (Boc) protecting group. This compound is synthesized from D-phenylglycine in a multi-step process involving N-allylation and quaternization . It serves as a critical intermediate in asymmetric synthesis, particularly in kinetic resolution via Stevens rearrangement of ammonium ylides . The Boc group enhances stability and facilitates selective deprotection in peptide synthesis . Key identifiers include:
Properties
IUPAC Name |
tert-butyl (5R)-2-oxo-5-phenylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-13(17)19-10-12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZACTLXFENUALF-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)OCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)OC[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triethylamine-Mediated Boc Protection
In a representative synthesis, the free amine intermediate is dissolved in ethyl acetate and reacted with Boc₂O in the presence of triethylamine (TEA) at ambient temperature for 6 hours. This method achieves a 78% yield, with TEA acting as both a base and a proton scavenger. The reaction’s simplicity and scalability make it preferable for industrial applications.
Table 1: Boc Protection Reaction Parameters
The use of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature, enhances yields to 85% by mitigating side reactions.
Enolate Alkylation for Oxazinone Ring Formation
The oxazinone core is constructed via stereoselective alkylation of glycine-derived enolates. Dellaria and Santarsiero pioneered this approach using chiral auxiliaries derived from D-phenylglycinol.
Lithium Enolate Generation and Alkylation
The glycine enolate is generated by deprotonating the Boc-protected precursor with lithium hexamethyldisilazide (LiHMDS) at -78°C. Alkylation with electrophiles (e.g., alkyl halides) proceeds with >97% diastereomeric excess (d.e.) due to A(1,3)-strain minimization in the transition state.
Critical Factors:
-
Counterion Effects : Sodium or potassium enolates exhibit lower selectivity compared to lithium.
-
Solvent : THF outperforms DME due to better enolate solubility.
Table 2: Alkylation Selectivity Under Varied Conditions
Catalytic Hydrogenation for Intermediate Reduction
Hydrogenation is employed to reduce unsaturated intermediates or remove protecting groups. Rhodium and palladium catalysts are predominant, with ligand choice dictating stereochemical outcomes.
Palladium-Catalyzed Hydrogenolysis
In a step from Shafer and Molinski’s route, hydrogenation of a nitro intermediate using 10% Pd/C in ethyl acetate at ambient pressure achieves quantitative deprotection within 3 hours.
Rhodium-Mediated Asymmetric Hydrogenation
Ambeed’s data highlights rhodium complexes with chiral bisphosphine ligands (e.g., BoPhoz) for enantioselective reductions. For instance, [Rh(S-Et-BoPhoz)(COD)]OTf in ethanol at 65°C under 10 bar H₂ affords the R-configured product with 99% conversion and 73% d.e..
Table 3: Hydrogenation Catalysts and Outcomes
Acid-Catalyzed Rearrangement and Cyclization
Perhydro-1,4-oxazin-2-ones undergo acid-mediated rearrangements to form advanced intermediates. For example, treatment of Boc-phenylmorpholinone with HCl in ethanol yields ethoxy-substituted derivatives, which are precursors to cyano analogs via trimethylsilyl cyanide (TMSCN) addition .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazinone ring, converting it into a more saturated heterocyclic structure.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Acidic reagents like trifluoroacetic acid (TFA) are employed to remove the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions include phenolic derivatives, reduced heterocycles, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Key Intermediate in Organic Synthesis
- The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of pharmaceuticals and agrochemicals .
Synthetic Routes
- The synthesis typically involves cyclization reactions of amino alcohols with carbonyl compounds to form the oxazinone ring. This is often followed by Friedel-Crafts acylation to introduce the phenyl group.
Biological Research
Enzyme Mechanisms and Inhibitors
- In biological research, (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one is utilized to study enzyme mechanisms. It serves as a building block for synthesizing enzyme inhibitors which can provide insights into biochemical pathways and therapeutic targets .
Drug Development
- The compound has been explored in the development of new drugs targeting neurological and inflammatory diseases. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies .
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is used in producing specialty chemicals that require specific properties. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing .
Study 1: Synthesis of Enzyme Inhibitors
In a study focused on synthesizing enzyme inhibitors for therapeutic applications, this compound was used as an intermediate. The research demonstrated its efficacy in producing compounds that selectively inhibited target enzymes involved in metabolic pathways associated with diseases like cancer and diabetes.
Study 2: Pharmaceutical Development
Another case study highlighted the role of this compound in developing novel anti-inflammatory drugs. Researchers synthesized derivatives of this compound and evaluated their biological activity against inflammatory markers in vitro.
Mechanism of Action
The mechanism of action of (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed to expose the active amine, which can then interact with biological targets. The oxazinone ring structure allows for specific binding interactions, influencing the activity of the target molecules and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Pair: (5R)- vs. (5S)-Boc-Oxazinone
Key Insight : The enantiomers exhibit identical physical properties (e.g., molecular weight, solubility) but opposite stereochemical effects in reactions.
Deprotected Analog: (5R)-3,4,5,6-Tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one
Key Insight : The Boc group improves handling but requires removal (e.g., via TFA) for downstream reactivity .
Benzyloxycarbonyl (Cbz)-Protected Analog
Key Insight : Cbz offers orthogonal protection strategies but requires harsher conditions for removal.
Structurally Modified Oxazinones
Key Insight : Substituents like pyrenyl increase steric hindrance, altering reaction kinetics and selectivity.
Biological Activity
(5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one is a synthetic organic compound belonging to the oxazinone class. Its unique structure, characterized by a tetrahydro-1,4-oxazine ring fused with a phenyl group and a tert-butoxycarbonyl protecting group, makes it an important intermediate in organic synthesis and pharmaceutical development. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (5R)-2-oxo-5-phenylmorpholine-4-carboxylate |
| Molecular Formula | C₁₅H₁₉N₁O₄ |
| Molecular Weight | 277.32 g/mol |
| CAS Number | 119878-90-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can be selectively removed to expose the active amine, facilitating interactions with biological targets. The oxazinone ring structure allows for specific binding interactions that can influence various biological pathways.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. For instance, studies have shown that derivatives of oxazinones exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes. In vitro assays demonstrated that certain analogs of oxazinones possess selective COX-2 inhibitory potential with IC₅₀ values ranging from 0.31 to 1.40 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been highlighted in various studies. For example, compounds derived from this structure showed promising results in reducing paw edema in carrageenan-induced rat models . The percentage rise in paw volume was significantly lower in treated groups compared to controls.
Case Studies
- COX Inhibition Study : A series of oxazinone derivatives were synthesized and evaluated for their COX inhibitory potential. Compounds demonstrated selectivity for COX-2 over COX-1 with significant anti-inflammatory activity observed in vivo .
- Molecular Docking Studies : Molecular docking analyses indicated that oxazinone derivatives bind effectively to the active site of COX enzymes, supporting experimental findings of enzyme inhibition .
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals targeting inflammatory diseases and possibly neurological disorders. Its ability to modulate enzyme activity positions it as a candidate for further development into therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
